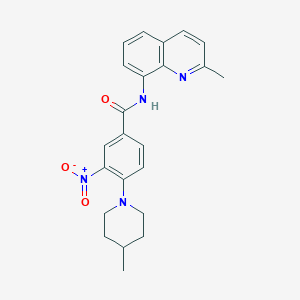
4-(4-methylpiperidin-1-yl)-N-(2-methylquinolin-8-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylpiperidin-1-yl)-N-(2-methylquinolin-8-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmacology, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperidin-1-yl)-N-(2-methylquinolin-8-yl)-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Derivative: Starting with 4-methylpiperidine, the compound can be synthesized through alkylation or acylation reactions.
Quinoline Derivative Synthesis: The 2-methylquinoline moiety can be synthesized through Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Coupling Reaction: The final step involves coupling the piperidine and quinoline derivatives with 3-nitrobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylpiperidin-1-yl)-N-(2-methylquinolin-8-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Reduction: Reduction of the nitro group to an amine.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(4-methylpiperidin-1-yl)-N-(2-methylquinolin-8-yl)-3-nitrobenzamide depends on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to produce therapeutic effects.
Affect Cellular Processes: Influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
4-(4-methylpiperidin-1-yl)-N-(2-methylquinolin-8-yl)-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
4-(4-methylpiperidin-1-yl)-N-(2-methylquinolin-8-yl)-3-chlorobenzamide: Contains a chlorine atom instead of a nitro group.
Uniqueness
4-(4-methylpiperidin-1-yl)-N-(2-methylquinolin-8-yl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-(4-methylpiperidin-1-yl)-N-(2-methylquinolin-8-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C23H24N4O3/c1-15-10-12-26(13-11-15)20-9-8-18(14-21(20)27(29)30)23(28)25-19-5-3-4-17-7-6-16(2)24-22(17)19/h3-9,14-15H,10-13H2,1-2H3,(H,25,28) |
InChI Key |
NHHPDMGPBUCVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC4=C3N=C(C=C4)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isobutyl [2-(4-chlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methylcarbamate](/img/structure/B15019322.png)
![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B15019328.png)
![4-(decyloxy)-N'-[(3Z)-5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15019332.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B15019343.png)

![N-(3-bromophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15019357.png)
![2-(3-chlorophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B15019362.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-phenyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B15019363.png)
![4-chloro-N-{2-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B15019369.png)
![4-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol](/img/structure/B15019377.png)
![4-[({2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B15019382.png)
![3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide](/img/structure/B15019393.png)
![2-(4-iodophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15019408.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B15019418.png)
